molecular formula C34H56N4O17S B1665661 1-[2-(benzenesulfonyl)ethyl]-3-[2-(diethylamino)ethyl]-1-[3-(diethylamino)propyl]urea;2-hydroxypropane-1,2,3-tricarboxylic acid CAS No. 125651-31-2

1-[2-(benzenesulfonyl)ethyl]-3-[2-(diethylamino)ethyl]-1-[3-(diethylamino)propyl]urea;2-hydroxypropane-1,2,3-tricarboxylic acid

Cat. No.: B1665661
CAS No.: 125651-31-2
M. Wt: 824.9 g/mol
InChI Key: ALKAIAKETUIVIH-UHFFFAOYSA-N
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Description

Urea, N’-(2-(diethylamino)ethyl)-N-(3-(diethylamino)propyl)-N-(2-(phenylsulfonyl)ethyl)-, 2-hydroxy-1,2,3-propanetricarboxylate (1:2) is a complex organic compound It is characterized by its unique structure, which includes multiple diethylamino groups, a phenylsulfonyl group, and a propanetricarboxylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of intermediate compounds. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained. Common reagents used in the synthesis may include diethylamine, phenylsulfonyl chloride, and various carboxylic acids.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactions in specialized reactors. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Techniques such as crystallization, distillation, and chromatography might be employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The diethylamino groups can be oxidized to form corresponding oxides.

    Reduction: The phenylsulfonyl group can be reduced to a phenyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where one of the functional groups is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions such as temperature, solvent, and reaction time are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce simpler amines or hydrocarbons.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, this compound might be investigated for its potential as a drug candidate. Its multiple functional groups could interact with various biological targets, making it a versatile molecule for drug discovery.

Medicine

In medicine, the compound could be explored for its therapeutic properties. Its ability to undergo various chemical transformations might make it useful in the development of new pharmaceuticals.

Industry

In industry, this compound could be used in the production of specialty chemicals, polymers, and other advanced materials. Its unique properties might make it suitable for applications in coatings, adhesives, and other industrial products.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. For example, in a biological context, it might bind to enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other urea derivatives with diethylamino and phenylsulfonyl groups. Examples could be:

  • Urea, N’-(2-(diethylamino)ethyl)-N-(3-(diethylamino)propyl)-N-(2-(phenylsulfonyl)ethyl)-
  • Urea, N’-(2-(diethylamino)ethyl)-N-(3-(diethylamino)propyl)-N-(2-(phenylsulfonyl)ethyl)-, 2-hydroxy-1,2,3-propanetricarboxylate (1:1)

Uniqueness

The uniqueness of the compound lies in its specific combination of functional groups and its potential for diverse chemical reactivity. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

125651-31-2

Molecular Formula

C34H56N4O17S

Molecular Weight

824.9 g/mol

IUPAC Name

1-[2-(benzenesulfonyl)ethyl]-3-[2-(diethylamino)ethyl]-1-[3-(diethylamino)propyl]urea;2-hydroxypropane-1,2,3-tricarboxylic acid

InChI

InChI=1S/C22H40N4O3S.2C6H8O7/c1-5-24(6-2)16-12-17-26(22(27)23-15-18-25(7-3)8-4)19-20-30(28,29)21-13-10-9-11-14-21;2*7-3(8)1-6(13,5(11)12)2-4(9)10/h9-11,13-14H,5-8,12,15-20H2,1-4H3,(H,23,27);2*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)

InChI Key

ALKAIAKETUIVIH-UHFFFAOYSA-N

SMILES

CCN(CC)CCCN(CCS(=O)(=O)C1=CC=CC=C1)C(=O)NCCN(CC)CC.C(C(=O)O)C(CC(=O)O)(C(=O)O)O.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

Canonical SMILES

CCN(CC)CCCN(CCS(=O)(=O)C1=CC=CC=C1)C(=O)NCCN(CC)CC.C(C(=O)O)C(CC(=O)O)(C(=O)O)O.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

Appearance

Solid powder

Key on ui other cas no.

125651-31-2

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

AHR-12234;  AHR12234;  AHR 12234

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[2-(benzenesulfonyl)ethyl]-3-[2-(diethylamino)ethyl]-1-[3-(diethylamino)propyl]urea;2-hydroxypropane-1,2,3-tricarboxylic acid
Reactant of Route 2
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1-[2-(benzenesulfonyl)ethyl]-3-[2-(diethylamino)ethyl]-1-[3-(diethylamino)propyl]urea;2-hydroxypropane-1,2,3-tricarboxylic acid
Reactant of Route 3
Reactant of Route 3
1-[2-(benzenesulfonyl)ethyl]-3-[2-(diethylamino)ethyl]-1-[3-(diethylamino)propyl]urea;2-hydroxypropane-1,2,3-tricarboxylic acid
Reactant of Route 4
Reactant of Route 4
1-[2-(benzenesulfonyl)ethyl]-3-[2-(diethylamino)ethyl]-1-[3-(diethylamino)propyl]urea;2-hydroxypropane-1,2,3-tricarboxylic acid
Reactant of Route 5
Reactant of Route 5
1-[2-(benzenesulfonyl)ethyl]-3-[2-(diethylamino)ethyl]-1-[3-(diethylamino)propyl]urea;2-hydroxypropane-1,2,3-tricarboxylic acid
Reactant of Route 6
Reactant of Route 6
1-[2-(benzenesulfonyl)ethyl]-3-[2-(diethylamino)ethyl]-1-[3-(diethylamino)propyl]urea;2-hydroxypropane-1,2,3-tricarboxylic acid

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